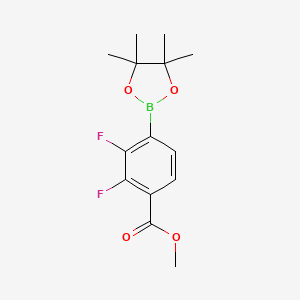

Methyl 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Overview

Description

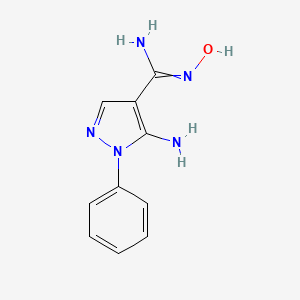

“Methyl 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a boric acid ester intermediate with benzene rings . It is often used in the organic synthesis of drugs .

Synthesis Analysis

The compound is obtained by a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis

Single crystals of the title compounds are measured by X-ray diffraction and subjected to crystallographic and conformational analyses . The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value .Chemical Reactions Analysis

In organic synthesis reactions, boric acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .Physical And Chemical Properties Analysis

The molecular electrostatic potential and frontier molecular orbitals of the title compounds are further investigated by DFT, revealing some physicochemical properties of the compounds .Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

This compound is utilized as a reagent in Suzuki–Miyaura cross-coupling reactions with aryl halides to form carbon-carbon (C-C) bonds . This reaction is pivotal in the synthesis of complex organic compounds, including pharmaceuticals and polymers.

Synthesis of Biphenyl Derivatives

It serves as a reagent for the selective ortho C-H arylation of ketones using a rhodium catalyst to synthesize biphenyl derivatives . This process is significant in creating compounds with potential applications in OLEDs and pharmaceuticals.

Drug Design and Delivery

Phenylboronic pinacol esters are considered for new drug designs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy (BNCT) . BNCT is a targeted cancer treatment that uses boron-containing compounds accumulated in cancer cells and irradiated with neutrons to destroy the cells.

Neutron Capture Therapy

The compound’s role as a boron-carrier in BNCT offers a non-invasive approach for cancer cell destruction. The boron atoms undergo decay upon neutron irradiation, releasing particles that exert localized cytotoxicity .

Catalytic Protodeboronation

It can undergo catalytic protodeboronation, which is useful in synthesizing various organic molecules . This reaction is essential for modifying molecular structures to achieve desired chemical properties.

Hydrolysis Studies

The susceptibility of phenylboronic pinacol esters like this compound to hydrolysis has been studied . Understanding this process is crucial for the stability and shelf-life of pharmaceuticals and other boron-containing compounds.

Pharmaceutical Intermediates

It is used as an intermediate in pharmaceutical manufacturing . Intermediates like this are vital for constructing complex drug molecules during synthesis.

Organic Synthesis Research

This compound is involved in various organic synthesis research projects due to its reactivity and ability to form stable complexes with other organic molecules .

Mechanism of Action

Target of Action

The primary targets of Methyl 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate are often enzymes or specific ligand drugs . These targets play a crucial role in the organic synthesis of drugs, where it is often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the transfer of an organic group from boron to palladium .

Biochemical Pathways

Methyl 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate affects the Suzuki–Miyaura cross-coupling pathway . This pathway is widely applied in carbon–carbon bond-forming reactions . The downstream effects include the formation of new organic compounds.

Pharmacokinetics

It’s known that boronic pinacol esters, to which this compound belongs, are susceptible to hydrolysis, especially at physiological ph . This could impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of Methyl 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate’s action can vary depending on the specific targets and the context of its use. For instance, in the context of anticancer drug research, enzymes produced by boric acid compounds can lead to apoptosis of certain cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. For example, the pH level can significantly influence the rate of hydrolysis of boronic pinacol esters . Therefore, the physiological environment in which the compound is used can impact its effectiveness.

Future Directions

Boric acid compounds have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . They can also be used as fluorescent probes to identify hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances . These areas present potential future directions for the use of “Methyl 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate”.

properties

IUPAC Name |

methyl 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BF2O4/c1-13(2)14(3,4)21-15(20-13)9-7-6-8(12(18)19-5)10(16)11(9)17/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOFHQYKSWBXAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C(=O)OC)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BF2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]-12-[(7-nitro-2H-benzimidazol-4-yl)amino]dodecanamide](/img/structure/B1430779.png)

![4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1430791.png)